Diphenidol-d10
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Overview
Description
Diphenidol-d10 is a deuterium-labeled analog of Diphenidol, commonly utilized as an internal standard in analytical and pharmacokinetic research. This stable isotope-labeled compound improves the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of Diphenidol in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenidol-d10 involves the deuteration of Diphenidol. The process typically includes the following steps:
Alkylation: 1-Bromo-3-chloropropane reacts with piperidine to form 3-Piperidinopropyl chloride.
Grignard Reaction: The intermediate 3-Piperidinopropyl chloride undergoes a Grignard reaction with benzophenone to yield the benzhydrol derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is crucial in achieving the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Diphenidol-d10 undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the hydroxyl group in the compound.
Reduction: Reduction reactions can affect the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Diphenidol-d10 is extensively used in scientific research, particularly in:
Analytical Chemistry: As an internal standard in mass spectrometry and liquid chromatography for the precise quantification of Diphenidol in biological samples.
Pharmacokinetics: Used in pharmacokinetic studies to track the metabolism and distribution of Diphenidol in the body.
Metabolic Research: Helps in studying the metabolic pathways and interactions of Diphenidol.
Mechanism of Action
The mechanism of action of Diphenidol-d10 is similar to that of Diphenidol. It exerts its effects by interacting with muscarinic acetylcholine receptors, particularly M1, M2, M3, and M4 receptors. This interaction leads to an anticholinergic effect, which diminishes vestibular stimulation and depresses labyrinthine function. Additionally, it may act on the medullary chemoreceptive trigger zone to exert its antiemetic effects .
Comparison with Similar Compounds
Similar Compounds
Diphenidol: The parent compound, used as an antiemetic and antivertigo agent.
Diphenidol Hydrochloride: A hydrochloride salt form of Diphenidol with similar pharmacological properties.
Diphenidol Embonate: Another salt form used for its antiemetic properties.
Uniqueness
Diphenidol-d10 is unique due to its deuterium labeling, which enhances its stability and accuracy in analytical applications. This isotopic labeling makes it an invaluable tool in research settings where precise quantification is essential .
Properties
Molecular Formula |
C21H27NO |
---|---|
Molecular Weight |
319.5 g/mol |
IUPAC Name |
4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1,1-diphenylbutan-1-ol |
InChI |
InChI=1S/C21H27NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-10,15-18H2/i3D2,8D2,9D2,16D2,17D2 |
InChI Key |
OGAKLTJNUQRZJU-FNJHSXSFSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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